Physicochemical Profile vs. 5-Methyl Analog
Compared to the simpler 5-methyl-1,3,4-thiadiazol-2-amine, the target compound introduces a methoxymethyl group, which results in a significantly lower computed partition coefficient (LogP) and a higher topological polar surface area (TPSA). Specifically, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine has an XLogP3-AA of -0.3 and a TPSA of 89.3 Ų [1], while 5-methyl-1,3,4-thiadiazol-2-amine has a higher LogP of 0.4 and a lower TPSA of 64.2 Ų [2]. This shift indicates that the methoxymethyl derivative possesses greater aqueous solubility potential and a larger polar surface area for intermolecular interactions, which can directly impact oral bioavailability and target binding profiles in drug discovery programs.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3; TPSA = 89.3 Ų |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazol-2-amine (CAS 108-33-8): XLogP3-AA = 0.4; TPSA = 64.2 Ų |
| Quantified Difference | Δ LogP = -0.7; Δ TPSA = +25.1 Ų |
| Conditions | Values computed by XLogP3 and Cactvs software as reported in PubChem. |
Why This Matters
These physicochemical differences predict improved aqueous solubility and altered membrane permeability, which are critical for downstream in vitro assay performance and in vivo pharmacokinetics.
- [1] PubChem. 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 660844. https://pubchem.ncbi.nlm.nih.gov/compound/660844 (accessed 2026-04-18). View Source
- [2] PubChem. 5-Methyl-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 66949. https://pubchem.ncbi.nlm.nih.gov/compound/66949 (accessed 2026-04-18). View Source
